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Compound of Interest

Compound Name: 1-Chloroisoquinolin-4-ol

Cat. No.: B1308499 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide outlines the principles and methodologies for the in silico AD-ME/Tox

profiling of isoquinoline derivatives. While the prompt specified 1-Chloroisoquinolin-4-ol
derivatives, a comprehensive search of publicly available scientific literature did not yield

specific ADME/Tox data for this exact class of compounds. Therefore, this document utilizes

data and methodologies from studies on structurally related isoquinoline and quinoline

derivatives to provide a representative and illustrative technical overview of the profiling

process.

Introduction: The Imperative of Early-Stage Profiling
In modern drug discovery, the failure of promising drug candidates in late-stage clinical trials

due to poor pharmacokinetic properties or unforeseen toxicity is a primary driver of cost and

inefficiency.[1][2] The principle of "fail early, fail cheap" has led to the widespread adoption of

absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) screening in the

earliest phases of research.[2] In silico, or computational, methods are at the forefront of this

shift, offering rapid, cost-effective alternatives to experimental testing that can screen virtual

compounds even before their synthesis.[2][3]

Heterocyclic compounds, particularly those with isoquinoline and quinoline scaffolds, form the

core of numerous pharmacologically active agents with applications ranging from anticancer to

antimicrobial.[4][5][6] However, their development can be hampered by ADME/Tox liabilities.
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This guide provides a technical framework for applying computational tools to predict and

analyze the ADME/Tox profiles of these important chemical classes.

The In Silico ADME/Tox Workflow
The computational profiling process follows a structured workflow, beginning with the chemical

structure of a compound and culminating in a comprehensive risk assessment. This allows

researchers to prioritize candidates, identify potential liabilities, and guide the design of

molecules with more favorable drug-like properties.
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General In Silico ADME/Tox Profiling Workflow
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General In Silico ADME/Tox Profiling Workflow

Experimental and Computational Protocols
A variety of computational methods are employed to predict ADME/Tox properties. These

models are built from large datasets of experimental results and use molecular descriptors to
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correlate a compound's structure with its biological behavior.

Common Methodologies:

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR): These are regression or

classification models that relate quantitative molecular descriptors to the activity or toxicity of

a set of compounds.[7] Descriptors can include physicochemical properties (e.g., logP), 3D-

MoRSE descriptors, and Petitjean 3D indices.[7] The goal is to create a statistically robust

model that can predict the properties of new, untested compounds.[8][9]

Molecular Docking: This method predicts the preferred orientation of a molecule when bound

to a larger target, such as a metabolic enzyme (e.g., Cytochrome P450) or a toxicity-related

protein (e.g., hERG channel).[10] Docking studies help elucidate potential drug-target

interactions that can lead to adverse effects or metabolic clearance.[11]

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of

functional groups (pharmacophore) responsible for a specific biological activity or toxicity

endpoint. It is used to screen large libraries of compounds for potential hits or liabilities.

Rule-Based Filters: These are sets of empirical rules derived from the analysis of known

drugs. The most famous is Lipinski's "Rule of 5," which predicts that poor absorption or

permeation is more likely when a compound violates certain thresholds for molecular weight,

lipophilicity, and hydrogen bond donors/acceptors.[3] Other rulesets like Veber's and Egan's

are also commonly used.[12]

Commonly Used Software and Web Tools:

Several platforms integrate these methodologies to provide user-friendly ADME/Tox

predictions.

Commercial Software: Discovery Studio, QikProp, and KnowItAll® ADME/Tox solutions are

examples of comprehensive commercial packages used in industry.[8][13]

Free Web Servers: Tools like SwissADME and admetSAR are widely accessible and provide

robust predictions for a range of properties, making them invaluable for academic research.

[10][14] They can predict parameters from physicochemical properties to specific toxicities

like the AMES test.[14]
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In Silico ADME Profile of Isoquinoline Analogs
The ADME profile determines the bioavailability and exposure of a drug at its target site. Key

parameters are predicted computationally to guide compound selection. The interplay between

these factors is crucial for a drug's success.
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Interplay of Key ADME Parameters

Table 1: Predicted ADME Properties of Representative Isoquinoline & Quinoline Derivatives

This table summarizes predicted ADME data for various isoquinoline and quinoline analogs,

based on findings from multiple in silico studies.[15][16]
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Parameter
Predicted
Value/Class

Method/Tool
Significance in
Drug Development

Absorption

GI Absorption High SwissADME[15]

Indicates good

potential for oral

bioavailability.

Human Intestinal

Absorption (HIA)
> 90% PreADMET[17]

High percentage

suggests efficient

uptake from the gut.

Caco-2 Permeability Moderate to High admetSAR[14]

Predicts the rate of

drug transport across

the intestinal wall.

Distribution

Blood-Brain Barrier

(BBB) Permeant
Yes / No (Varies) SwissADME[15]

Critical for CNS

targets; non-

permeation is desired

for peripherally acting

drugs.

P-glycoprotein (P-gp)

Substrate
No SwissADME[15]

Non-substrates are

less likely to be

removed by efflux

pumps, increasing

bioavailability.

Metabolism

CYP1A2 Inhibitor Yes / No (Varies) SwissADME[15]

Inhibition can lead to

drug-drug interactions

by altering the

metabolism of other

drugs.

CYP2C9 Inhibitor No SwissADME[15] Low potential for

interaction with drugs

metabolized by this
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key enzyme (e.g.,

warfarin).

CYP2D6 Inhibitor Yes / No (Varies) SwissADME[15]

Potential for

interaction with many

antidepressants, beta-

blockers, and opioids.

CYP3A4 Inhibitor No SwissADME[15]

Low potential for

interaction with over

50% of drugs on the

market.

Excretion

Water Solubility (logS) -4.3 to -5.2
Silicos-IT

(SwissADME)[16]

Affects absorption and

formulation; values in

this range indicate

poor to moderate

solubility.

Skin Permeation

(logKp)
-5.8 to -8.7 cm/s SwissADME[15]

Relevant for topical

delivery; more

negative values

indicate lower skin

penetration.

In Silico Toxicity Profile of Isoquinoline Analogs
Toxicity prediction is a critical component of in silico profiling, helping to flag compounds that

may cause adverse effects. Early identification of potential liabilities such as mutagenicity,

cardiotoxicity, or hepatotoxicity is essential.
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Decision Workflow for In Silico Toxicity Assessment
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Decision Workflow for In Silico Toxicity Assessment

Table 2: Predicted Toxicity Endpoints of Representative Isoquinoline & Quinoline Derivatives

This table summarizes predicted toxicity data for various isoquinoline and quinoline analogs,

based on findings from multiple in silico studies.[7][18]
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Parameter
Predicted
Value/Class

Method/Tool
Significance in
Drug Development

Genotoxicity

AMES Mutagenicity Non-mutagenic admetSAR[14]

Predicts the potential

of a compound to

cause DNA mutations,

a key indicator of

carcinogenicity.

Cardiotoxicity

hERG Inhibition Positive / Negative QSAR Models[13]

Inhibition of the hERG

potassium channel is

a major cause of

acquired long QT

syndrome and cardiac

arrhythmias.

Systemic Toxicity

Hepatotoxicity
Potentially

Hepatotoxic
TOPKAT[18]

Predicts the potential

for drug-induced liver

injury, a common

reason for drug

withdrawal.

Cytotoxicity (IC₅₀) 1.23 µM - 22.70 µM QSAR[7]

Measures the

concentration at which

a compound is toxic to

cells (e.g., HepG2,

MOLT-3).[7]

Oral Rat Acute

Toxicity (LD₅₀)
High LD₅₀ values QSTR / TOPKAT[8]

Estimates the lethal

dose in 50% of a test

population, indicating

the level of acute

toxicity.
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Carcinogenicity Non-carcinogenic TOPKAT[8]

Predicts the long-term

potential of a

compound to cause

cancer.

Conclusion
In silico ADME/Tox profiling is an indispensable tool in the modern drug discovery pipeline. For

scaffolds like isoquinoline and its derivatives, these computational models provide critical

insights into potential pharmacokinetic and toxicological liabilities long before significant

resources are invested. By integrating QSAR, molecular docking, and rule-based systems,

researchers can build a comprehensive profile to guide lead optimization, prioritize candidates

for synthesis and in vitro testing, and ultimately increase the probability of success in

developing safe and effective medicines. The continued development and validation of these in

silico models will further enhance their predictive power, accelerating the journey from chemical

structure to clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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